

Comparative Analysis of 1-cyclopentyl-N-methyl-methanamine: A Guide for Researchers

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Compound of Interest

Compound Name: 1-cyclopentyl-N-methyl-methanamine

Cat. No.: B1347557

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This guide offers a comparative overview of **1-cyclopentyl-N-methyl-methanamine**, a chemical compound of interest to researchers, scientists, and drug development professionals. Due to a lack of specific published in vitro and in vivo studies on this molecule, this document provides a broader context based on the pharmacological relevance of its structural components and outlines a potential workflow for its scientific investigation.

Chemical Identity

Property	Value
IUPAC Name	1-cyclopentyl-N-methyl-methanamine
Synonyms	N-Methyl-cyclopentanemethanamine, (Cyclopentylmethyl)methylamine
CAS Number	4492-51-7
Molecular Formula	C ₇ H ₁₅ N
Molecular Weight	113.2 g/mol

Comparative Context and Potential Areas of Investigation

While direct experimental data for **1-cyclopentyl-N-methyl-methanamine** is not readily available in peer-reviewed literature, the structural motifs of a cyclopentyl ring and an N-methyl-methanamine group are present in various biologically active molecules. This suggests potential, yet unconfirmed, areas for pharmacological investigation.

Compounds containing cycloalkyl groups, such as the cyclopentyl moiety, are explored in medicinal chemistry to modulate lipophilicity and metabolic stability, which can influence pharmacokinetic and pharmacodynamic properties. The N-methyl-methanamine substructure is a simple alkylamine, a common feature in many centrally acting agents and other bioactive compounds.

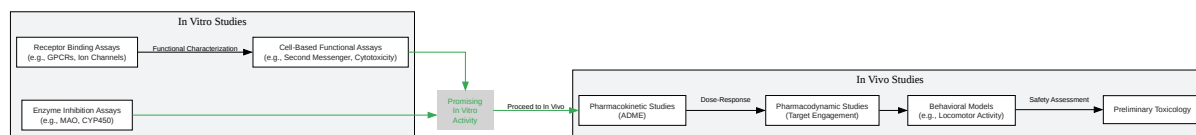
Given these general structural features, potential (though speculative) areas of research for **1-cyclopentyl-N-methyl-methanamine** could include:

- **Receptor Binding Assays:** To screen for affinity against a panel of common central nervous system (CNS) receptors (e.g., dopaminergic, serotonergic, adrenergic receptors) or other target classes.
- **Enzyme Inhibition Assays:** To assess its potential to inhibit various enzymes, such as monoamine oxidase (MAO) or others, depending on structural similarities to known inhibitors.
- **In Vivo Behavioral Models:** To evaluate potential effects on locomotion, anxiety, or other behavioral paradigms in animal models.

It is crucial to emphasize that these are hypothetical areas of investigation, and any biological activity of **1-cyclopentyl-N-methyl-methanamine** remains to be determined through rigorous experimental studies.

Proposed Experimental Workflow for Pharmacological Characterization

The following diagram outlines a general workflow for the initial in vitro and in vivo characterization of a novel chemical entity like **1-cyclopentyl-N-methyl-methanamine**.



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